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Compound of Interest

Compound Name: Methanesulfonic anhydride

Cat. No.: B054373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (Ms₂O), the anhydride of methanesulfonic acid, has emerged as

a powerful and versatile reagent in organic synthesis. Its potent electrophilicity, coupled with

the advantageous properties of the resulting methanesulfonyl (mesyl) group, makes it an

indispensable tool in the construction of complex molecular architectures, particularly within the

pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the

core applications of methanesulfonic anhydride, complete with experimental protocols,

quantitative data, and mechanistic insights to empower researchers in their synthetic

endeavors.

Activation of Alcohols via Mesylation
One of the most prevalent applications of methanesulfonic anhydride is the conversion of

alcohols into methanesulfonates (mesylates). The mesylate group is an excellent leaving

group, readily displaced by a wide range of nucleophiles. This transformation effectively

activates the otherwise poorly reactive hydroxyl group for subsequent nucleophilic substitution

and elimination reactions.[1] A significant advantage of using Ms₂O over the more common

methanesulfonyl chloride (MsCl) is the avoidance of chlorinated by-products.[2]

Typical Reaction Conditions:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b054373?utm_src=pdf-interest
https://www.benchchem.com/product/b054373?utm_src=pdf-body
https://www.benchchem.com/product/b054373?utm_src=pdf-body
https://www.benchchem.com/product/b054373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6214194/
https://en.wikipedia.org/wiki/Methanesulfonic_anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate
Type

Reagents Base Solvent
Temperat
ure (°C)

Time Yield (%)

Primary

Alcohol

Ms₂O (1.1-

1.5 eq.)

Pyridine or

Et₃N (1.5-

3.0 eq.)

CH₂Cl₂ or

THF
0 to rt

30 min - 4

h
>90

Secondary

Alcohol

Ms₂O (1.2-

2.0 eq.)

Pyridine or

Et₃N (2.0-

4.0 eq.)

CH₂Cl₂ 0 to rt 1 - 6 h 85-95

Tertiary

Alcohol

Ms₂O (1.5-

3.0 eq.)

2,6-

Lutidine or

DMAP

(cat.)

CH₂Cl₂ 0 to rt 12 - 24 h Variable

Hindered

Alcohol

Ms₂O (2.0-

5.0 eq.)

2,4,6-

Collidine

CH₂Cl₂ or

MeCN
rt to reflux 24 - 48 h 70-90

Experimental Protocol: Mesylation of a Primary Alcohol

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an

inert atmosphere (N₂ or Ar) at 0 °C, triethylamine (2.1 mmol, 1.5 eq.) is added.

Methanesulfonic anhydride (1.2 mmol, 1.2 eq.) is then added portion-wise, and the reaction

mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The

reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the

reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The layers

are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure to afford the desired methanesulfonate, which is

often used in the next step without further purification.

Reaction Workflow: Alcohol Mesylation
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Caption: Workflow for the mesylation of an alcohol using Ms₂O.

Amine Protection as Methanesulfonamides
Similar to alcohols, primary and secondary amines can be readily converted to their

corresponding methanesulfonamides by reaction with methanesulfonic anhydride. The

resulting sulfonamide group is a robust protecting group, stable to a wide range of reaction

conditions, including strongly acidic and basic media.[2] This stability makes it an invaluable

tool in multi-step syntheses where other common amine protecting groups might not be

suitable. Deprotection can typically be achieved under reductive conditions.

Typical Reaction Conditions:
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Amine
Type

Reagents Base Solvent
Temperat
ure (°C)

Time Yield (%)

Primary

Amine

Ms₂O (1.1

eq.)

Pyridine or

Et₃N (1.5

eq.)

CH₂Cl₂ or

THF
0 to rt 1 - 3 h >95

Secondary

Amine

Ms₂O (1.2

eq.)

Pyridine or

Et₃N (2.0

eq.)

CH₂Cl₂ rt 2 - 6 h 90-98

Aniline
Ms₂O (1.1

eq.)
Pyridine Pyridine rt 12 - 24 h 85-95

Experimental Protocol: Protection of a Primary Amine

To a stirred solution of the primary amine (1.0 mmol) and pyridine (1.5 mmol, 1.5 eq.) in

anhydrous dichloromethane (10 mL) at 0 °C, methanesulfonic anhydride (1.1 mmol, 1.1 eq.)

is added in one portion. The reaction mixture is stirred at room temperature for 2 hours. The

reaction is monitored by TLC. After completion, the mixture is diluted with dichloromethane (20

mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous sodium

bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous

magnesium sulfate, filtered, and concentrated in vacuo to give the crude methanesulfonamide,

which can be purified by recrystallization or column chromatography.

Logical Relationship: Amine Protection and Deprotection
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Caption: The cycle of amine protection and deprotection.

Friedel-Crafts Reactions: Sulfonylation and
Acylation
Methanesulfonic anhydride is a potent electrophile for Friedel-Crafts reactions, enabling both

sulfonylation and acylation of aromatic compounds.

Friedel-Crafts Sulfonylation
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In the presence of a Lewis acid catalyst, Ms₂O can be used for the direct methanesulfonylation

of aromatic rings to furnish aryl sulfones. This method is often advantageous over using

methanesulfonyl chloride, as it can be effective for both activated and deactivated aromatic

substrates.[2]

Typical Reaction Conditions:

Aromatic
Substrate

Reagents Catalyst Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Benzene
Ms₂O (1.2

eq.)

AlCl₃ (1.2

eq.)
CS₂ 0 to rt 2 - 4 85

Toluene
Ms₂O (1.1

eq.)

FeCl₃ (1.1

eq.)
CH₂Cl₂ rt 3 - 6

90 (p/o >

9:1)

Anisole
Ms₂O (1.1

eq.)

Zeolite H-

BEA

1,2-

Dichloroeth

ane

80 24
95 (para-

isomer)

Chlorobenz

ene

Ms₂O (1.5

eq.)

AlCl₃ (1.5

eq.)
CS₂ rt 12

70 (p/o =

2:1)

Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene

To a stirred suspension of anhydrous aluminum chloride (1.2 g, 9.0 mmol) in dry carbon

disulfide (15 mL) at 0 °C is added methanesulfonic anhydride (1.57 g, 9.0 mmol). Toluene

(0.83 g, 9.0 mmol) is then added dropwise over 15 minutes. The reaction mixture is stirred at

room temperature for 4 hours. The mixture is then carefully poured onto a mixture of crushed

ice (50 g) and concentrated hydrochloric acid (5 mL). The layers are separated, and the

aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are

washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium

sulfate, and concentrated. The crude product is purified by column chromatography on silica

gel to afford 4-tolyl methyl sulfone.

"Greener" Friedel-Crafts Acylation
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A noteworthy application of methanesulfonic anhydride is in promoting the Friedel-Crafts

acylation of arenes with carboxylic acids. This methodology avoids the use of traditional

stoichiometric Lewis acids and halogenated reagents, offering a more environmentally benign

route to aryl ketones.[3] The reaction is believed to proceed through the in-situ formation of a

mixed anhydride.

Typical Reaction Conditions:

Carboxylic
Acid

Arene Reagents
Temperatur
e (°C)

Time (h) Yield (%)

Benzoic Acid Toluene
Ms₂O (1.3

eq.)
100 4 85

Acetic Acid Anisole
Ms₂O (1.3

eq.)
80 2 92

Phenylacetic

Acid
Benzene

Ms₂O (1.5

eq.)
80 6 78

4-

Fluorobenzoi

c Acid

Toluene
Ms₂O (1.3

eq.)
110 5 81

Experimental Protocol: Ms₂O-Promoted Acylation of Toluene with Benzoic Acid

A mixture of benzoic acid (1.22 g, 10 mmol), toluene (9.2 g, 100 mmol), and methanesulfonic
anhydride (2.26 g, 13 mmol) is heated at 100 °C for 4 hours. The reaction is monitored by

HPLC. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50

mL) and washed with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine

(20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure. The residue is purified by flash chromatography to yield 4-

methylbenzophenone.

Reaction Mechanism: Friedel-Crafts Acylation
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Caption: Mechanism of Ms₂O-promoted Friedel-Crafts acylation.

Synthesis of Thioesters
Methanesulfonic anhydride serves as an excellent dehydrating agent for the direct synthesis

of thioesters from carboxylic acids and thiols. This protocol is notable for being metal- and

halogen-free, proceeding under solvent-free conditions, and generating water as the only

byproduct, aligning with the principles of green chemistry.[4]
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Typical Reaction Conditions:

Carboxylic
Acid

Thiol Reagents
Temperatur
e (°C)

Time (h) Yield (%)

4-

Nitrobenzoic

Acid

4-

Methylthioph

enol

Ms₂O (1.3

eq.)
80 4 96

Benzoic Acid Thiophenol
Ms₂O (1.3

eq.)
80 4 92

Acetic Acid
Benzyl

Mercaptan

Ms₂O (1.3

eq.)
80 5 88

4-

Methoxybenz

oic Acid

4-

Chlorothioph

enol

Ms₂O (1.3

eq.)
80 4 91

Experimental Protocol: Synthesis of S-p-Tolyl 4-nitrobenzothioate

A mixture of 4-nitrobenzoic acid (83.5 mg, 0.5 mmol), 4-methylthiophenol (74.5 mg, 0.6 mmol),

and methanesulfonic anhydride (113 mg, 0.65 mmol) is heated at 80 °C for 4 hours in a

sealed vial. The reaction progress is monitored by TLC. After completion, the reaction mixture

is cooled to room temperature, diluted with diethyl ether (10 mL), and the resulting slurry is

cooled to 0 °C for 20 minutes. The mixture is then filtered, and the filtrate is concentrated. The

residue is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the

pure thioester.[4]

Oxidation of Alcohols in Combination with DMSO
In conjunction with dimethyl sulfoxide (DMSO), methanesulfonic anhydride forms a potent

oxidizing system, analogous to the Swern and Pfitzner-Moffatt oxidations, for the conversion of

primary and secondary alcohols to aldehydes and ketones, respectively.[2] This method offers

a mild alternative to heavy metal-based oxidants.

Typical Reaction Conditions:

Foundational & Exploratory

Check Availability & Pricing
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Alcohol
Type

Reagents Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Primary

Benzylic

Ms₂O (1.5

eq.),

DMSO (3.0

eq.)

Et₃N (3.0

eq.)
CH₂Cl₂ -78 to rt 1 - 2 >90

Secondary

Aliphatic

Ms₂O (1.5

eq.),

DMSO (3.0

eq.)

Et₃N (3.0

eq.)
CH₂Cl₂ -78 to rt 2 - 4 85-95

Primary

Aliphatic

Ms₂O (2.0

eq.),

DMSO (4.0

eq.)

Et₃N (4.0

eq.)

CH₂Cl₂/HM

PA
-78 to rt 3 - 6 80-90

Experimental Protocol: Oxidation of a Secondary Alcohol

To a solution of methanesulfonic anhydride (1.5 mmol) in anhydrous dichloromethane (5 mL)

at -78 °C under a nitrogen atmosphere is added dimethyl sulfoxide (3.0 mmol). The mixture is

stirred for 15 minutes, after which a solution of the secondary alcohol (1.0 mmol) in

dichloromethane (2 mL) is added dropwise. The reaction is stirred for another 30 minutes at -78

°C. Triethylamine (3.0 mmol) is then added, and the reaction mixture is allowed to warm to

room temperature over 1 hour. Water (10 mL) is added, and the layers are separated. The

aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude

ketone, which is then purified by chromatography.

Oxidation Reaction Pathway
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Caption: Pathway for the oxidation of alcohols with Ms₂O and DMSO.

Catalytic Applications
Beyond its role as a stoichiometric reagent, methanesulfonic anhydride also finds utility as a

catalyst in certain transformations.

Esterification
Methanesulfonic anhydride can catalyze the esterification of carboxylic acids with alcohols. It

is believed to function by forming a highly reactive mixed anhydride in situ, which is then readily

attacked by the alcohol.

Typical Reaction Conditions:

Carboxylic
Acid

Alcohol Catalyst
Temperatur
e (°C)

Time (h) Yield (%)

Acetic Acid 2-Naphthol Ms₂O (cat.) 100 2 High

Benzoic Acid
Ethylene

Glycol
Ms₂O (cat.) 120 4 Good

Prins Cyclization
In combination with a protic acid source like methanesulfonic acid (which can be generated in

situ from any moisture present), methanesulfonic anhydride can participate in Prins-type
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cyclization reactions. For instance, the reaction of a homoallylic alcohol with a ketone can lead

to the formation of spirocyclic tetrahydropyranyl mesylates.[1]

Typical Reaction Conditions:

Ketone
Homoally
lic
Alcohol

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Cyclohexa

none

3-Buten-1-

ol

MsOH (2.1

eq.)
CH₂Cl₂ 23 12 85

Tetrahydro

pyran-4-

one

3-Buten-1-

ol

MsOH (2.1

eq.)
CH₂Cl₂ 23 12 85

Conclusion
Methanesulfonic anhydride is a remarkably versatile reagent with a broad spectrum of

applications in organic synthesis. Its ability to function as a powerful mesylating agent, a key

component in Friedel-Crafts reactions, a dehydrating agent for thioester formation, an activator

for DMSO oxidations, and a catalyst for esterification and cyclization reactions underscores its

importance to the synthetic chemist. The methodologies presented in this guide, which often

feature mild reaction conditions and high yields, highlight the utility of methanesulfonic
anhydride in the efficient and clean construction of valuable chemical entities. As the demand

for sustainable and efficient synthetic methods grows, the applications of this powerful reagent

are poised to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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